2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole

Catalog No.
S1900646
CAS No.
87233-54-3
M.F
C11H13ClN2O
M. Wt
224.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole

CAS Number

87233-54-3

Product Name

2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole

IUPAC Name

2-chloro-1-(2-ethoxyethyl)benzimidazole

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

InChI

InChI=1S/C11H13ClN2O/c1-2-15-8-7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6H,2,7-8H2,1H3

InChI Key

AIQPWDHVCUXRBI-UHFFFAOYSA-N

SMILES

CCOCCN1C2=CC=CC=C2N=C1Cl

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1Cl

2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole is an organic compound with the molecular formula C₁₁H₁₃ClN₂O. It features a benzimidazole core, a bicyclic structure composed of a benzene ring fused to an imidazole ring, which is substituted at the 2-position with a chlorine atom and at the 1-position with a 2-ethoxyethyl group. This compound is notable for its diverse chemical properties and potential biological applications, making it a subject of interest in medicinal chemistry and pharmacology.

The reactivity of 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole can be attributed to its functional groups. The chlorine atom serves as a good leaving group, allowing for nucleophilic substitution reactions. For instance, it can undergo reactions with various nucleophiles such as amines or alcohols to form new derivatives. Additionally, it may participate in electrophilic aromatic substitution due to the electron-rich nature of the benzimidazole ring.

Compounds related to benzimidazole structures have been extensively studied for their biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of benzimidazole exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The presence of the ethoxyethyl group may enhance solubility and bioavailability, potentially increasing the therapeutic efficacy of the compound in biological systems.

The synthesis of 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole typically involves several steps:

  • Formation of Benzimidazole: The initial step often includes the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
  • Chlorination: The introduction of the chlorine atom can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
  • Ethoxylation: The final step may involve the reaction of the benzimidazole derivative with ethylene oxide or ethyl bromide to introduce the ethoxyethyl group.

Microwave-assisted synthesis techniques have also been reported, yielding higher efficiency and reduced reaction times .

2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new antimicrobial agents or anticancer drugs. Furthermore, its unique structure makes it suitable for use in agrochemicals or as an intermediate in organic synthesis.

Studies on interaction profiles indicate that compounds similar to 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole can interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further development in drug design.

Several compounds share structural similarities with 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
1H-benzimidazoleBasic structure without substitutionsFoundational structure for many derivatives
2-Chloro-1H-benzimidazoleContains chlorine at position 2Enhanced reactivity due to halogen presence
5-Nitro-1H-benzimidazoleNitro group at position 5Notable for its antibacterial activity
2-Ethyl-1H-benzimidazoleEthyl group at position 2Increased hydrophobicity compared to ethoxyethyl

The uniqueness of 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole lies in its specific combination of substituents that may enhance both solubility and biological activity compared to other similar compounds.

This comprehensive overview provides insights into the characteristics, synthesis, and potential applications of 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole, underscoring its significance in chemical research and development.

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Wikipedia

2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole

Dates

Last modified: 08-16-2023

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